Mitemcinal

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

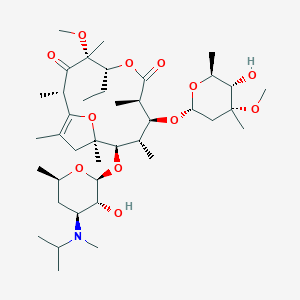

Mitemcinal is a novel drug candidate that has shown promising results in preclinical studies for the treatment of gastrointestinal motility disorders. It is a small molecule agonist of the motilin receptor, a G-protein-coupled receptor that is primarily expressed in the smooth muscle cells of the gastrointestinal tract. In

Mecanismo De Acción

Mitemcinal is a selective agonist of the motilin receptor, a G-protein-coupled receptor that is primarily expressed in the smooth muscle cells of the gastrointestinal tract. Activation of the motilin receptor leads to the release of motilin, a peptide hormone that stimulates gastric emptying and intestinal motility. Mitemcinal mimics the effects of motilin by binding to and activating the motilin receptor.

Biochemical and Physiological Effects:

Mitemcinal has been shown to increase gastric emptying and intestinal motility in preclinical models. It does this by stimulating the contraction of the smooth muscle cells in the gastrointestinal tract. Mitemcinal has also been shown to increase the release of gastrointestinal hormones such as cholecystokinin and glucagon-like peptide-1, which can have beneficial effects on glucose metabolism and satiety.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of mitemcinal for lab experiments is that it has been extensively studied in preclinical models, with a large body of literature available on its pharmacological properties. This makes it a useful tool for researchers investigating the role of the motilin receptor in gastrointestinal motility disorders. One limitation of mitemcinal is that it is not yet approved for clinical use, so its safety and efficacy in humans are still unknown.

Direcciones Futuras

There are several future directions for research on mitemcinal. One area of interest is the potential use of mitemcinal in combination with other drugs for the treatment of gastrointestinal motility disorders. Another area of interest is the development of more selective and potent agonists of the motilin receptor. Finally, there is a need for further research on the safety and efficacy of mitemcinal in humans, with the ultimate goal of developing a new treatment option for patients with gastrointestinal motility disorders.

Aplicaciones Científicas De Investigación

Mitemcinal has been extensively studied in preclinical models for its potential use in the treatment of gastrointestinal motility disorders such as gastroparesis, functional dyspepsia, and irritable bowel syndrome. These disorders are characterized by abnormal contractions of the smooth muscle cells in the gastrointestinal tract, leading to symptoms such as nausea, vomiting, abdominal pain, and constipation. Mitemcinal has been shown to stimulate the motilin receptor, leading to increased gastric emptying and intestinal motility.

Propiedades

Número CAS |

154738-42-8 |

|---|---|

Nombre del producto |

Mitemcinal |

Fórmula molecular |

C40H69NO12 |

Peso molecular |

756 g/mol |

Nombre IUPAC |

(2S,4R,5R,8R,9S,10S,11R,12R)-5-ethyl-9-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-11-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-[methyl(propan-2-yl)amino]oxan-2-yl]oxy-4-methoxy-2,4,8,10,12,14-hexamethyl-6,15-dioxabicyclo[10.2.1]pentadec-1(14)-ene-3,7-dione |

InChI |

InChI=1S/C40H69NO12/c1-16-28-40(12,47-15)33(43)23(6)31-21(4)18-39(11,53-31)35(52-37-30(42)27(17-22(5)48-37)41(13)20(2)3)24(7)32(25(8)36(45)50-28)51-29-19-38(10,46-14)34(44)26(9)49-29/h20,22-30,32,34-35,37,42,44H,16-19H2,1-15H3/t22-,23+,24+,25-,26+,27+,28-,29+,30-,32+,34+,35-,37+,38-,39-,40-/m1/s1 |

Clave InChI |

BELMMAAWNYFCGF-PZXAHSFZSA-N |

SMILES isomérico |

CC[C@@H]1[C@@](C(=O)[C@H](C2=C(C[C@@](O2)([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C(C)C)O)C)C)C)(C)OC |

SMILES |

CCC1C(C(=O)C(C2=C(CC(O2)(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C(C)C)O)C)C)C)(C)OC |

SMILES canónico |

CCC1C(C(=O)C(C2=C(CC(O2)(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C(C)C)O)C)C)C)(C)OC |

Otros números CAS |

154738-42-8 |

Sinónimos |

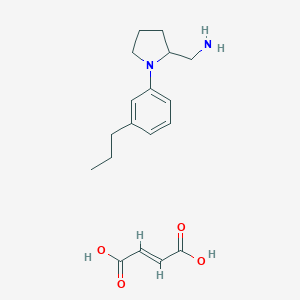

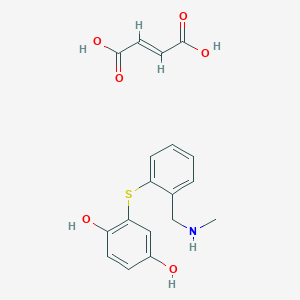

de(N-methyl)-11-deoxy-N-isopropyl-12-O-methyl-11-oxo-8,9-anhydroerythromycin A 6,9-hemiacetal fumaric acid GM 611 GM-611 GM611 mitemcinal |

Origen del producto |

United States |

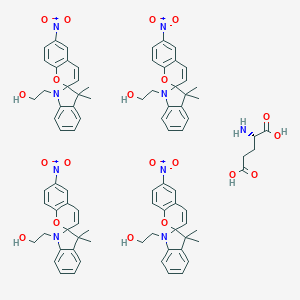

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

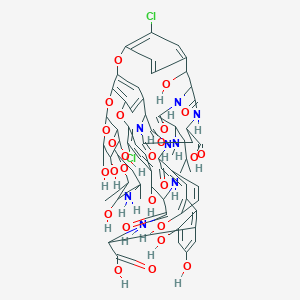

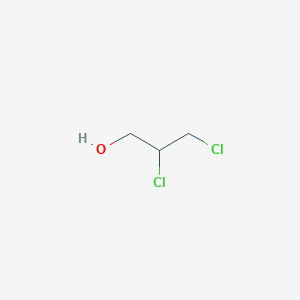

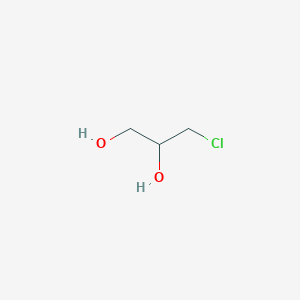

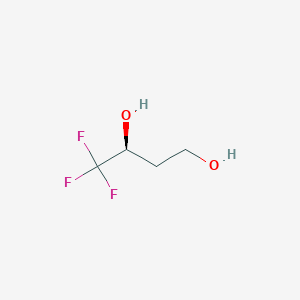

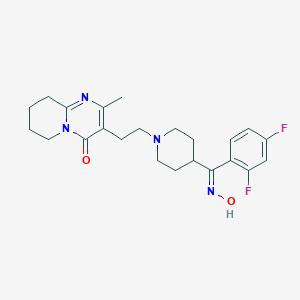

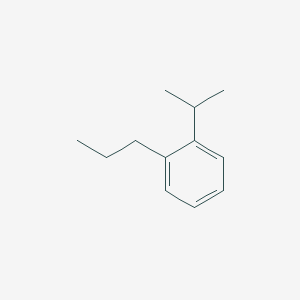

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-Bis[(oxan-2-yl)oxy]benzaldehyde](/img/structure/B139627.png)

![1-[Methyl(prop-2-enyl)amino]propan-2-one](/img/structure/B139629.png)

![Ethanone, 1-[2-hydroxy-4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-](/img/structure/B139638.png)

![Cyclopenta[c]pyrrole-1,3(2H,3aH)-dione, tetrahydro-5-methylene-, cis-(9CI)](/img/structure/B139650.png)